Cysteamine bitartrate

Vue d'ensemble

Description

Synthesis Analysis

While specific studies detailing the synthesis of cysteamine bitartrate are not readily available in the provided literature, its therapeutic applications often involve its formulation in various forms, such as delayed-release capsules. These formulations aim to improve bioavailability and patient compliance by modifying the drug's release profile. This compound's synthesis for medical applications likely involves standard chemical synthesis techniques tailored to produce a pharmaceutically acceptable salt form of cysteamine, facilitating its use in treatment regimens.

Molecular Structure Analysis

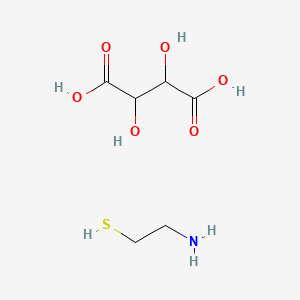

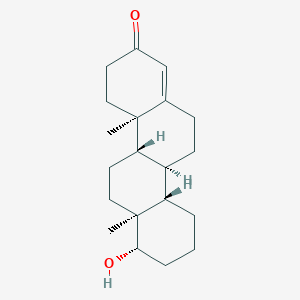

The molecular structure of this compound consists of the cysteamine molecule, a simple amine containing a thiol group, combined with bitartrate as a counterion. This combination improves the stability and solubility of cysteamine, making it more suitable for pharmaceutical use. The molecular interactions between cysteamine and bitartrate in the compound could influence its chemical behavior and effectiveness in medical applications.

Chemical Reactions and Properties

This compound participates in chemical reactions characteristic of thiols and amines, such as oxidation and the formation of disulfides. Its biological activity, particularly in reducing cystine levels in cells, involves the conversion of cystine to cysteine, mediated by cysteamine's thiol group. This reaction is crucial for its therapeutic effects in conditions like cystinosis, where cystine accumulates abnormally in cells.

Physical Properties Analysis

The physical properties of this compound, including its solubility in water and stability under various conditions, are essential for its pharmaceutical formulation. Its solubility is enhanced by the bitartrate ion, which allows for its use in aqueous solutions and oral dosage forms. Stability studies would focus on its behavior under physiological conditions and its interaction with excipients in formulation development.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity with cystine and its antioxidant capacity, underlie its therapeutic applications. Its ability to generate reactive oxygen species (ROS) at specific concentrations and under certain conditions has been explored for potential uses beyond cystinosis treatment, including in mitochondrial diseases and possibly in photodynamic therapy for cancer.

References (Sources)

- Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease (Sujay Guha et al., 2019).

- Pharmacokinetic Studies of this compound Delayed‐Release (R. Dohil, P. Rioux, 2013).

- Pharmacokinetics of enteric-coated this compound in healthy adults: a pilot study (J. Gangoiti et al., 2010).

- Cysteamine: an old drug with new potential (M. Besouw et al., 2013).

Applications De Recherche Scientifique

Therapeutic Potential in Diseases

Mitochondrial Respiratory Chain Disease : Cysteamine bitartrate shows potential as a therapeutic agent for mitochondrial respiratory chain disease. It has been observed to improve mitochondrial membrane potential, reduce oxidative stress, and enhance cellular viability in disease models. However, its therapeutic window is narrow, and excessive levels can induce toxicity. The drug's effect is not primarily through the modulation of total glutathione levels but possibly via increasing aspartate levels and flux (Guha et al., 2019).

Nephropathic Cystinosis : this compound is extensively studied for nephropathic cystinosis. It helps reduce tissue cystine content, and its pharmacodynamics have been characterized in children and young adults with this condition. Delayed-release formulations have shown benefits in improving quality of life, preserving kidney function, and maintaining white blood cell cystine content below targeted levels (Belldina et al., 2003; Langman et al., 2014).

Chronic Kidney Disease (CKD) : In CKD, this compound demonstrates antifibrotic actions, potentially slowing the expansion of interstitial extracellular matrix. It reduces oxidative stress and blocks myofibroblast activity in a mouse model, suggesting potential therapeutic benefits in CKD treatment (Okamura et al., 2014).

Mécanisme D'action

Target of Action

Cysteamine bitartrate primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .

Mode of Action

This compound acts as a cystine-depleting agent . It interacts with its target, cystinosin, to reduce the accumulation of cystine in cells . This is particularly beneficial in the treatment of cystinosis, where a defect in cystinosin function leads to cystine accumulation, especially in the eyes and kidneys .

Biochemical Pathways

This compound is involved in the cysteine degradation pathway . It is postulated to enhance glutathione biosynthesis, which may reduce oxidative stress in primary mitochondrial respiratory chain (RC) disease, thereby improving cellular viability and organismal health .

Pharmacokinetics

This compound is rapidly cleared from the plasma, with a mean clearance rate of 32.3 ml min -1 kg -1 . It is extensively distributed, with a mean volume of distribution of 15.11 . The time to peak plasma concentration is relatively short, with a mean T max of 1.4 hours .

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation in cells . This is particularly beneficial in the treatment of cystinosis, where cystine accumulation can lead to significant discomfort and require frequent treatment . In the context of mitochondrial respiratory chain disease, this compound treatment has been shown to improve mitochondrial membrane potential and oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended that this compound be administered with fruit juice (except grapefruit juice) for maximum absorption . Additionally, it should be used only outdoors or in a well-ventilated area, and protective measures such as gloves and eye protection should be used to prevent skin contact .

Propriétés

IUPAC Name |

2-aminoethanethiol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKJTUFFDRENDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27761-19-9 | |

| Record name | (mercaptoethyl)ammonium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247831.png)

![2,4-dichloro-N-{[4-(cyclopropylmethyl)-1-(ethylsulfonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B1247837.png)

![N-[5-[2-(2,4-dichloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-4-pentenamide](/img/structure/B1247843.png)

![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)

![(4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1247848.png)

![2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)

![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)